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Compound of Interest

(4-Methoxythiophen-2-yl)boronic
Compound Name:

acid
CAS No.: 1321901-82-9
Cat. No.: B2837203

Get Quote

Executive Summary

4-Methoxythiophene-2-boronic acid pinacol ester (often abbreviated as 4-OMe-2-Th-Bpin) is a
specialized organoboron building block critical for modern medicinal chemistry and materials
science. As an electron-rich heteroaryl boronate, it serves as a robust partner in Suzuki-
Miyaura cross-coupling reactions, enabling the introduction of the 4-methoxythiophene moiety
—a valuable bioisostere for substituted phenyl rings or electron-donating components in
organic semiconductors.

This guide details the structural nuances, regioselective synthesis strategies (Ir-catalyzed C-H
borylation vs. Lithiation-Blocking), and practical handling protocols required to maximize yield
and stability.

Structural Analysis & Properties
Chemical Identity

o |[UPAC Name: 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
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e Molecular Formula: C11H17BOsS
e Molecular Weight: ~240.13 g/mol

o Core Scaffold: Thiophene ring substituted with a methoxy group (-OMe) at position 4 and a
pinacol boronate (-Bpin) at position 2.

Electronic & Steric Profile

The thiophene ring is inherently electron-rich. The addition of a methoxy group at the C4
position further increases electron density via resonance (+M effect), making the C2 position
highly nucleophilic but also susceptible to protodeboronation (loss of the boron group) under
acidic or forcing conditions.

o Regiochemistry Note: This molecule is the functional equivalent of 3-methoxythiophene
functionalized at the C5 position. (Renumbering: S=1, Bpin=2

OMe=4).

« Stability: The pinacol ester provides steric bulk and hydrolytic stability compared to the free
boronic acid, facilitating purification and storage.

Synthesis Protocols

The synthesis of 4-methoxythiophene-2-boronic acid pinacol ester presents a classic
regioselectivity challenge. The precursor, 3-methoxythiophene, has two active

-positions: C2 (ortho to OMe) and C5 (meta to OMe).

Method A: Iridium-Catalyzed C-H Borylation
(Recommended)

This method leverages steric control to selectively borylate the less hindered C5 position
(which becomes C2 in the final product).

e Mechanism: The active catalyst, typically an Ir(lll)-trisboryl species generated from

and
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, reacts preferentially at the least sterically hindered C—H bond.

» Selectivity: The C2 position is flanked by the sulfur atom and the methoxy group, creating
significant steric crowding. The C5 position is flanked only by sulfur and a hydrogen atom,
making it the kinetic product.

Protocol:
» Reagents: 3-methoxythiophene (1.0 equiv),

(0.55 equiv),
(1.5 mol%),
(3 mol%).

e Solvent: Hexane or MTBE (anhydrous).

o Conditions: Heat at 60—80°C for 4-16 hours under inert atmosphere (

).

o Workup: Concentrate in vacuo. The product is often pure enough for use or can be purified
via short-path silica chromatography (rapid elution to avoid decomposition).

Method B: Lithiation-Blocking Strategy (Traditional)

Direct lithiation of 3-methoxythiophene with

-BuLi occurs almost exclusively at C2 due to the Directed Ortho Metalation (DoM) effect of the
methoxy group. To target C5, a blocking group strategy is required.

Protocol:
e Block C2: React 3-methoxythiophene with

-BuLi (-78°C) followed by TMSCI.
2-TMS-3-methoxythiophene.

e Functionalize C5: React the protected intermediate with
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-BuLi (-78°C). Lithiation now occurs at C5 (the only remaining
-position).

» Borylation: Quench with
(2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

o Deprotection: Treat with TBAF or base to remove the TMS group.

Target Molecule.

Comparison of Methods
Method A: Ir-Catalyzed C-H Method B: Lithiation-

Feature . .
Borylation Blocking
Step Count 1 (Direct) 3-4 (Multi-step)
] Low (Requires TMS
Atom Economy High ] ]
protection/deprotection)
) o Sterically controlled (>95:5 for _
Regioselectivity c5) Chemically controlled (DoM)
. . Moderate (Cryogenic
Scalability Excellent (Process friendly) N )
conditions required)
Cost Higher (Iridium catalyst) Lower (Lithium reagents)

Visualization: Synthesis Logic

The following diagram illustrates the divergent pathways to access the target isomer.
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Figure 1: Synthesis pathways for 4-methoxythiophene-2-boronic acid pinacol ester showing the
critical role of regiocontrol.

Reactivity & Applications
Suzuki-Miyaura Cross-Coupling

This boronate is an excellent nucleophile for Pd-catalyzed cross-coupling.
o Catalyst Choice:

or
are standard. For sterically demanding partners, use

/ XPhos.

o Base: Mild bases like

or
are preferred to minimize protodeboronation.

e Solvent: Dioxane/Water (4:1) or Toluene/Water systems.

Protodeboronation (Critical Stability Warning)
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Electron-rich heteroaryl boronic acids are prone to protodeboronation (replacement of Bpin with
H).

e Mechanism: Acid-catalyzed ipso-substitution.

e Risk Factor: High. The 4-methoxy group donates electron density, stabilizing the protonated
intermediate at C2.

e Mitigation:

o Store the pinacol ester (more stable than the free acid) at -20°C.

o Avoid acidic workups.

o Use anhydrous conditions if possible during coupling until the base is added.
Experimental Protocol: Suzuki Coupling Example
Objective: Coupling 4-methoxythiophene-2-Bpin with 4-bromoanisole.

e Setup: In a glovebox or under Ar flow, charge a reaction vial with:

o

4-methoxythiophene-2-Bpin (1.2 equiv)

(¢]

4-bromoanisole (1.0 equiv)

o

(5 mol%)

o

(3.0 equiv)

» Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

¢ Reaction: Seal and heat to 80°C for 12 hours.

e Monitoring: Check via LC-MS. The disappearance of the bromide indicates completion.

o Workup: Dilute with EtOAc, wash with water/brine. Dry over
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Purification: Silica gel chromatography (Hexane/EtOAc gradient).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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